
8-iso-PGF2beta
Vue d'ensemble
Description
8-iso-Prostaglandin F2beta is an isomer of Prostaglandin F2alpha. It is a type of isoprostane, which are prostaglandin-like compounds formed by the free radical-catalyzed peroxidation of arachidonic acid. These compounds are significant markers of oxidative stress and have various biological activities.
Applications De Recherche Scientifique
8-iso-Prostaglandin F2beta has several scientific research applications:
Chemistry: It is used as a marker for oxidative stress in various chemical studies.
Biology: It serves as a biomarker for oxidative damage in biological systems.
Medicine: It is studied for its role in various diseases, including cardiovascular diseases and inflammatory conditions.
Industry: It is used in the development of assays and diagnostic kits for measuring oxidative stress.
Mécanisme D'action
Target of Action
8-iso-PGF2beta, also known as 8-iso-prostaglandin F2alpha, is a prostaglandin-like compound that has been identified to play an important role in various diseases . It primarily targets the thromboxane prostanoid (TP) receptor in vascular smooth muscle . This receptor is involved in vasoconstriction and promotes platelet aggregation .
Mode of Action
This compound is synthesized in vivo, mainly through a free radical–catalyzed peroxidation of arachidonic acid in cell membrane phospholipids . It is then released to free form in serum, secretions, and urine by the action of phospholipase A2 . As a weak agonist of the TP receptor, it interacts with this receptor to induce its effects .
Biochemical Pathways
The action of this compound is associated with the induction of oxidative stress and inflammation . It is positively correlated with circulating inflammatory cytokines such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNFα) . This suggests that this compound may be involved in the progression of diseases through the modulation of inflammatory pathways.
Pharmacokinetics
It is known that it exists in human plasma in two different forms: esterified and free acid forms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound has been associated with the severity of certain diseases. For instance, in patients with community-acquired pneumonia (CAP), serum this compound levels on admission are positively associated with the severity of the condition . Elevated serum this compound levels on admission prolong hospital stay and increase the risk of death in patients with CAP .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been found that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo, suggesting that these factors can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
8-iso-PGF2beta interacts with various enzymes, proteins, and other biomolecules. It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation . This compound moderately contracts both the canine and porcine pulmonary vein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is significantly correlated with fasting blood glucose (FBG) and intra-abdominal fat (IAF), suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is produced by free radical peroxidation of arachidonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is significantly correlated with FBG and IAF, suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is one of 64 possible isomers of PGF2alpha which can be produced by free radical peroxidation of arachidonic acid .
Méthodes De Préparation
8-iso-Prostaglandin F2beta is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that attack the arachidonic acid, leading to the formation of multiple isomers, including 8-iso-Prostaglandin F2beta. The synthetic route typically involves the use of lipid peroxidation inducers and specific reaction conditions to favor the formation of the desired isomer .
Analyse Des Réactions Chimiques
8-iso-Prostaglandin F2beta undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form various oxidized metabolites.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Various functional groups can be substituted on the molecule under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
8-iso-Prostaglandin F2beta is similar to other isoprostanes like 8-iso-Prostaglandin F2alpha. it exhibits unique biological activities, such as weaker contraction of human umbilical vein artery and different effects on platelet aggregation. Similar compounds include:
- 8-iso-Prostaglandin F2alpha
- 8-iso-Prostaglandin E1
- 8-iso-Prostaglandin E2 .
These compounds share a common origin from the peroxidation of arachidonic acid but differ in their specific biological activities and effects.
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
177020-26-7 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article provide information about the relaxant effects of 8-iso-PGF2beta on piglet blood vessels?
A1: While the research article investigates the effects of several isoprostanes on piglet blood vessels, it does not directly examine this compound. [] Therefore, we cannot draw conclusions about this compound's effects from this study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


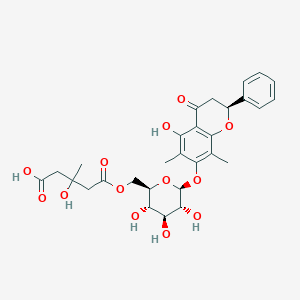

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
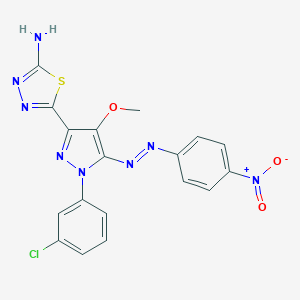
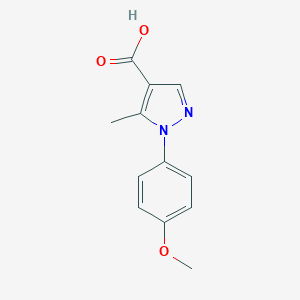
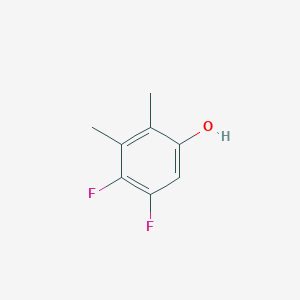
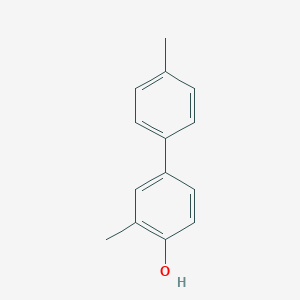
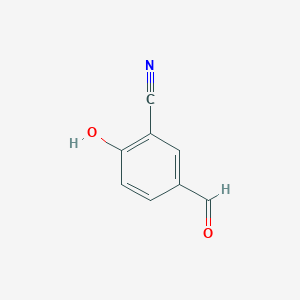
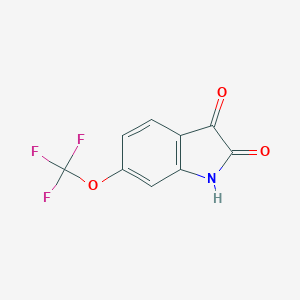
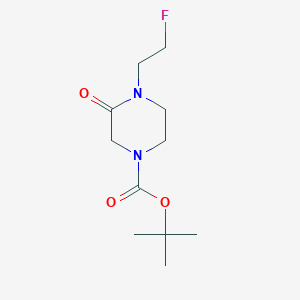
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
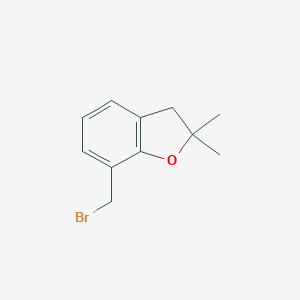
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

